5-chloro-2-(3,4-dichlorophenyl)-4-methoxy-3(2H)-pyridazinone
Overview
Description
This would typically include the compound’s systematic name, its common name if applicable, and its classification (e.g., organic, inorganic, etc.).
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Chemical Reactions
Derivative Formation for Biological Activity : The compound is used as a precursor in synthesizing new heterocyclic compounds. For instance, its reaction with antipyrin yielded butanoic acid derivatives. Further reactions of these derivatives with hydrazines formed pyridazinone derivatives, which exhibited antimicrobial and antifungal activities (Sayed et al., 2003).
Large Scale Synthesis : A large-scale synthesis process for 3-chloro-5-methoxypyridazine, derived from the chemical , was developed. This process involved several steps, including protection, displacement, hydrogenation, and deprotection (Bryant et al., 1995).
Methyl Carbonium Ion Migration Study : This compound was studied for methyl group migration during reactions with trifluoroethylation agents. The study provided insights into the formation of byproducts and the intermediate stages of chemical reactions (Li et al., 2009).
Analytical and Biological Studies
Chromatographic Determination : Gas chromatography techniques were developed for technical analysis of related compounds, highlighting the compound's utility in analytical chemistry (Výboh et al., 1974).
Juvenile Hormone-Like Activity : Derivatives of this compound were found to have juvenile hormone-like activity, particularly in inhibiting metamorphosis in certain insects. This suggests its potential use in pest control programs (Miyake & Oguia, 1992).
Herbicide Modes of Action : Pyridazinone compounds, related to the chemical , have been studied for their action as herbicides. They inhibit photosynthesis in plants and have distinct biological properties affecting plant development (Hilton et al., 1969).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes precautions that need to be taken while handling, storing, and disposing of the compound.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, unanswered questions about its properties or behavior, and ways to improve its synthesis or use.
I hope this general approach helps! If you have a specific compound or topic you’d like information on, feel free to ask! 😊
properties
IUPAC Name |
5-chloro-2-(3,4-dichlorophenyl)-4-methoxypyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O2/c1-18-10-9(14)5-15-16(11(10)17)6-2-3-7(12)8(13)4-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFQJEBCHTXHEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NN(C1=O)C2=CC(=C(C=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186021 | |
Record name | 5-Chloro-2-(3,4-dichlorophenyl)-4-methoxy-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(3,4-dichlorophenyl)-4-methoxy-3(2H)-pyridazinone | |
CAS RN |
478080-44-3 | |
Record name | 5-Chloro-2-(3,4-dichlorophenyl)-4-methoxy-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478080-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(3,4-dichlorophenyl)-4-methoxy-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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